Tert-butyl-d9 acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

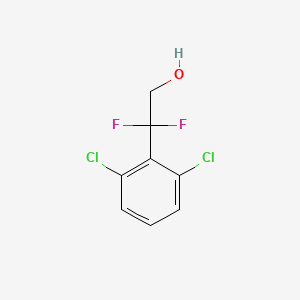

El acrilato de terc-butilo-d9 es una forma deuterada del acrilato de terc-butilo, donde los átomos de hidrógeno en el grupo terc-butilo se reemplazan con deuterio. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas, incluida su estabilidad y reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acrilato de terc-butilo-d9 se puede sintetizar mediante la esterificación del ácido acrílico con alcohol terc-butílico-d9. La reacción típicamente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, bajo condiciones de reflujo. La mezcla de reacción se purifica luego mediante destilación para obtener el producto deseado.

Métodos de producción industrial

En entornos industriales, el acrilato de terc-butilo-d9 se produce utilizando procesos de esterificación similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores continuos y técnicas de purificación avanzadas, como la destilación fraccionada, garantiza la producción eficiente del acrilato de terc-butilo-d9.

Análisis De Reacciones Químicas

Tipos de reacciones

El acrilato de terc-butilo-d9 experimenta diversas reacciones químicas, que incluyen:

Polimerización: Puede polimerizar para formar poli(acrilato de terc-butilo-d9) bajo la influencia de iniciadores radicales.

Reacciones de adición: Se somete fácilmente a reacciones de adición con una amplia variedad de compuestos orgánicos e inorgánicos.

Hidrólisis: Puede hidrolizarse para formar ácido acrílico y alcohol terc-butílico-d9.

Reactivos y condiciones comunes

Iniciadores radicales: Utilizados en reacciones de polimerización.

Ácidos y bases: Utilizados en reacciones de hidrólisis.

Compuestos organometálicos: Utilizados en reacciones de adición.

Principales productos formados

Poli(acrilato de terc-butilo-d9): Formado mediante polimerización.

Ácido acrílico y alcohol terc-butílico-d9: Formado mediante hidrólisis.

Aplicaciones Científicas De Investigación

El acrilato de terc-butilo-d9 se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Química: Utilizado como monómero en la síntesis de polímeros deuterados.

Biología: Utilizado en el estudio de vías metabólicas que involucran compuestos deuterados.

Medicina: Utilizado en el desarrollo de fármacos deuterados con propiedades farmacocinéticas mejoradas.

Industria: Utilizado en la producción de polímeros y recubrimientos especiales.

Mecanismo De Acción

El mecanismo de acción del acrilato de terc-butilo-d9 implica su reactividad como éster de acrilato. Puede sufrir polimerización para formar polímeros de cadena larga, que se pueden utilizar en diversas aplicaciones. Los átomos de deuterio en el grupo terc-butilo proporcionan estabilidad y pueden influir en la reactividad y las propiedades de los polímeros resultantes.

Comparación Con Compuestos Similares

Compuestos similares

Acrilato de terc-butilo: La forma no deuterada del acrilato de terc-butilo-d9.

Acrilato de metilo: Otro éster de acrilato con diferente grupo alquilo.

Acrilato de etilo: Similar al acrilato de terc-butilo pero con un grupo etilo.

Unicidad

El acrilato de terc-butilo-d9 es único debido a la presencia de átomos de deuterio, que proporcionan una estabilidad mejorada y pueden influir en la reactividad y las propiedades del compuesto. Esto lo hace valioso en la investigación científica, particularmente en estudios que involucran compuestos deuterados.

Propiedades

Fórmula molecular |

C7H12O2 |

|---|---|

Peso molecular |

137.22 g/mol |

Nombre IUPAC |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |

Clave InChI |

ISXSCDLOGDJUNJ-WVZRYRIDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |

SMILES canónico |

CC(C)(C)OC(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)